p-Hydroxybenzylpiperazine
Overview
Description
P-Hydroxybenzylpiperazine is a chemical compound with the molecular formula C11H16N2O . It is also known as 4-(1-Piperazinylmethyl)phenol .
Synthesis Analysis
The synthesis of piperazine derivatives, which p-Hydroxybenzylpiperazine could be one, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of p-Hydroxybenzylpiperazine consists of a benzene ring attached to a piperazine ring via a methylene bridge, with a hydroxyl group attached to the benzene ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The molecular formula of p-Hydroxybenzylpiperazine is C11H16N2O, and it has an average mass of 192.258 Da .Scientific Research Applications
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Medicinal Chemistry
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .
- It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Piperazine improves the pharmacological and pharmacokinetic profiles of drug candidates since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
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C–H Functionalization
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited .
- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
- This method affords functionalized piperazines, expanding the structural diversity and potential applications .
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Optoelectronic Applications
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Biologically Active Compounds
- Pyridazine derivatives, which are structurally similar to piperazines, have been shown to be ‘privileged structures’ in medicinal chemistry .
- They have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
- Pyridazine-based systems have numerous practical applications .
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Synthesis of Piperazines
- Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
- Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Numerous methods have been reported for the synthesis of substituted piperazines .
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C-H Functionalization
Future Directions
properties
IUPAC Name |
4-(piperazin-1-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRXJITXJZQWPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600965 | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxybenzylpiperazine | |
CAS RN |
75341-33-2 | |
Record name | p-Hydroxybenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Piperazin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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